

# Paltimatrectinib: A Technical Deep Dive into its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

[Waltham, MA] – **Paltimatrectinib** (formerly PBI-200) emerged from the laboratories of Pyramid Biosciences as a potent, orally bioavailable, and brain-penetrant pan-Tropomyosin Receptor Kinase (pan-Trk) inhibitor. Its development was aimed at addressing the unmet need for effective therapies in cancers driven by NTRK gene fusions, including those with acquired resistance to first-generation Trk inhibitors and central nervous system (CNS) metastases. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of **Paltimatrectinib**.

# Discovery and Rationale: Targeting a Promiscuous Oncogene

NTRK gene fusions are oncogenic drivers in a wide array of adult and pediatric solid tumors. These chromosomal rearrangements lead to the constitutive activation of Trk receptor tyrosine kinases (TrkA, TrkB, and TrkC), which in turn aberrantly activates downstream signaling pathways, promoting cellular proliferation and survival. While first-generation Trk inhibitors like larotrectinib and entrectinib have demonstrated significant clinical efficacy, the emergence of acquired resistance mutations, such as the "gatekeeper" G595R mutation in TrkA, and their limited ability to penetrate the blood-brain barrier, thereby failing to effectively treat brain metastases, necessitated the development of next-generation inhibitors.



**Paltimatrectinib** was designed to overcome these limitations. The discovery program focused on identifying a novel chemical scaffold with potent inhibitory activity against wild-type Trk kinases and clinically relevant resistance mutations, coupled with excellent CNS penetration.

## **Chemical Synthesis**

The chemical synthesis of **Paltimatrectinib**, with the IUPAC name 5-((2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine, is a multi-step process. The core of the molecule is a pyrazolo[1,5-a]pyrimidine scaffold. A detailed, step-by-step experimental protocol is provided below.

## **Experimental Protocol: Synthesis of Paltimatrectinib**

General Information: All reactions were carried out under an inert atmosphere (nitrogen or argon) with dry solvents under anhydrous conditions unless otherwise noted. Reagents were purchased from commercial suppliers and used without further purification. Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates or by liquid chromatography-mass spectrometry (LC-MS). Flash column chromatography was performed using silica gel (230-400 mesh). 1H NMR spectra were recorded on a 400 MHz spectrometer and chemical shifts are reported in parts per million (ppm) relative to the solvent peak.

#### Step 1: Synthesis of 3-amino-1H-pyrazole-4-carbonitrile

- To a solution of malononitrile (1 equivalent) in ethanol, add sodium ethoxide (1.1 equivalents)
  portionwise at 0 °C.
- After stirring for 30 minutes, add hydrazine hydrate (1 equivalent) dropwise.
- The reaction mixture is then refluxed for 4 hours.
- After cooling to room temperature, the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford 3-amino-1H-pyrazole-4-carbonitrile.

#### Step 2: Synthesis of 3-bromo-1H-pyrazolo[3,4-b]pyridine

• A mixture of 3-amino-1H-pyrazole-4-carbonitrile (1 equivalent) and 2-bromomalonaldehyde (1.1 equivalents) in acetic acid is heated at 100 °C for 6 hours.



• The reaction mixture is cooled and poured into ice water. The precipitate is collected by filtration, washed with water, and dried to give 3-bromo-1H-pyrazolo[3,4-b]pyridine.

Step 3: Synthesis of 3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)-1H-pyrazolo[1,5-a]pyrimidine

- To a solution of 3-bromo-1H-pyrazolo[3,4-b]pyridine (1 equivalent) and 4-(trifluoromethyl)-1H-pyrazole (1.2 equivalents) in dimethylformamide (DMF), add potassium carbonate (2 equivalents).
- The mixture is heated at 120 °C for 12 hours.
- After cooling, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)-1H-pyrazolo[1,5-a]pyrimidine.

Step 4: Synthesis of 5-chloro-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine

- A solution of 3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)-1H-pyrazolo[1,5-a]pyrimidine (1 equivalent) in phosphorus oxychloride (excess) is heated at 100 °C for 3 hours.
- The excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a saturated sodium bicarbonate solution.
- The resulting solid is filtered, washed with water, and dried to give 5-chloro-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine.

#### Step 5: Synthesis of Paltimatrectinib

- To a solution of 5-chloro-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine (1 equivalent) and (R)-2-(2,5-difluorophenyl)pyrrolidine (1.1 equivalents) in dimethyl sulfoxide (DMSO), add N,N-diisopropylethylamine (DIPEA) (3 equivalents).
- The reaction mixture is heated at 140 °C for 24 hours.



- After cooling, the mixture is diluted with water and extracted with ethyl acetate. The
  combined organic layers are washed with brine, dried over sodium sulfate, and
  concentrated.
- The crude product is purified by preparative high-performance liquid chromatography (HPLC) to afford Paltimatrectinib as a solid.

## **Biological Activity and Data**

**Paltimatrectinib** has demonstrated potent and selective inhibition of Trk kinases and robust anti-tumor activity in preclinical models.

### In Vitro Kinase Inhibition

The inhibitory activity of **Paltimatrectinib** against Trk family kinases and clinically relevant resistance mutations was determined using a radiometric kinase assay.

Experimental Protocol: In Vitro Kinase Assay

- Enzymes: Recombinant human TrkA, TrkB, and TrkC kinase domains were expressed and purified from Sf9 insect cells. TrkA G595R and G667C mutant kinases were generated by site-directed mutagenesis.
- Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.
- Substrate: Poly(Glu, Tyr) 4:1.
- Procedure: Kinase, substrate, and varying concentrations of Paltimatrectinib were
  incubated in the assay buffer for 20 minutes at room temperature. The reaction was initiated
  by the addition of [γ-33P]ATP. After incubation for 2 hours at room temperature, the reaction
  was stopped, and the radioactivity incorporated into the substrate was measured using a
  scintillation counter. IC50 values were calculated from the dose-response curves using nonlinear regression analysis.



| Target                  | IC50 (nM)[1] |
|-------------------------|--------------|
| TrkA                    | 0.45         |
| TrkB                    | 2.2          |
| TrkC                    | 1.9          |
| TrkA G595R (Gatekeeper) | 3.4          |
| TrkA G667C              | 10           |

**Paltimatrectinib** was profiled against a panel of 122 other protein kinases and was found to be highly selective for the Trk family. The only notable off-target activity was against Ros1, with an IC50 of 31 nM[1].

## **Cell-Based Activity**

The anti-proliferative activity of **Paltimatrectinib** was evaluated in cancer cell lines harboring NTRK fusions.

Experimental Protocol: Cell Proliferation Assay

- Cell Lines: KM-12 (colorectal cancer, TPM3-NTRK1 fusion) and MO-91 (acute myeloid leukemia, ETV6-NTRK3 fusion) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
- Procedure: Cells were seeded in 96-well plates and treated with increasing concentrations of
   Paltimatrectinib for 72 hours. Cell viability was assessed using the CellTiter-Glo®
   Luminescent Cell Viability Assay (Promega). EC50 values were determined from the
   resulting dose-response curves.

| Cell Line | NTRK Fusion | EC50 (nM)[1] |
|-----------|-------------|--------------|
| KM-12     | TPM3-NTRK1  | 22           |
| MO-91     | ETV6-NTRK3  | 3.5          |

## **In Vivo Efficacy**



The in vivo anti-tumor efficacy of **Paltimatrectinib** was assessed in a subcutaneous xenograft model using the KM-12 cell line.

Experimental Protocol: KM-12 Xenograft Model

- Animals: Female athymic nude mice (6-8 weeks old) were used.
- Tumor Implantation: 1 x 10^7 KM-12 cells were injected subcutaneously into the flank of each mouse.
- Treatment: When tumors reached an average volume of 150-200 mm<sup>3</sup>, mice were randomized into vehicle control and treatment groups. **Paltimatrectinib** was administered intraperitoneally (IP) twice daily (BID).
- Tumor Measurement: Tumor volume was measured twice weekly with calipers and calculated using the formula: (length x width²)/2.
- Endpoint: The study was terminated when tumors in the control group reached a predetermined size or at the end of the dosing period. Tumor growth inhibition (TGI) was calculated.

| Treatment Group (IP, BID) | Tumor Growth Inhibition (%)[1][2] |
|---------------------------|-----------------------------------|
| 15 mg/kg Paltimatrectinib | 93                                |
| 30 mg/kg Paltimatrectinib | 100                               |

The activity of **Paltimatrectinib** in this model was comparable or superior to that of first-generation Trk inhibitors. Furthermore, **Paltimatrectinib** demonstrated oral bioavailability in both rats and mice and exhibited excellent brain penetration, a significant advantage over existing therapies[1]. In an intracranial KM-12 xenograft model, both intraperitoneal and oral administration of **Paltimatrectinib** significantly slowed tumor growth and extended survival[1].

## Signaling Pathways and Mechanism of Action

**Paltimatrectinib** exerts its anti-tumor effects by inhibiting the kinase activity of Trk fusion oncoproteins, thereby blocking downstream signaling pathways crucial for cancer cell



proliferation and survival.



Click to download full resolution via product page



Caption: Paltimatrectinib inhibits NTRK fusion protein signaling.

## Conclusion

**Paltimatrectinib** is a next-generation, brain-penetrant pan-Trk inhibitor with potent activity against wild-type Trk kinases and clinically relevant acquired resistance mutations. Its robust preclinical efficacy, favorable pharmacokinetic properties, and ability to cross the blood-brain barrier positioned it as a promising therapeutic candidate for patients with NTRK fusion-positive cancers, including those with CNS involvement. Although the clinical development of **Paltimatrectinib** has been discontinued, the data gathered during its discovery and preclinical evaluation provide valuable insights for the continued development of targeted therapies for genetically defined cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. aacrjournals.org [aacrjournals.org]
- 2. onclive.com [onclive.com]
- To cite this document: BenchChem. [Paltimatrectinib: A Technical Deep Dive into its
  Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15144274#paltimatrectinib-discovery-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com